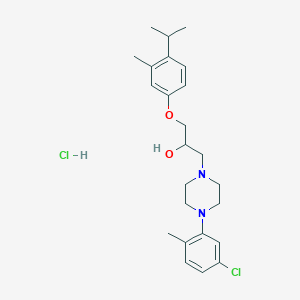

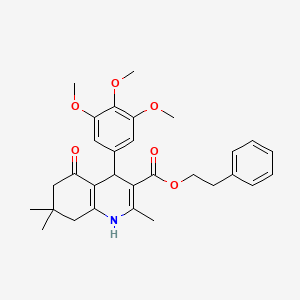

![molecular formula C18H19FN6O2 B2500005 1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919006-86-3](/img/structure/B2500005.png)

1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial Properties

The compound exhibits significant antibacterial activity. Research has shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . Its mechanism of action likely involves disrupting essential cellular processes in bacteria, making it a promising candidate for novel antibacterial drugs.

Cancer Therapy

Studies have explored the compound’s potential in cancer treatment. It may interfere with cancer cell proliferation and survival pathways, making it an interesting target for further investigation. Researchers are examining its effects on specific cancer types, such as breast, lung, or colon cancer .

Mitochondrial Modulation

Recent research indicates that the compound affects mitochondrial functions. Specifically, it impacts oxidative phosphorylation, leading to reduced ATP production. This modulation could have implications for energy metabolism and cellular health .

Glaucoma Treatment

In the context of glaucoma, the compound has been incorporated into slow-release nanocarriers. These nanocarriers aim to sustain drug delivery, potentially improving therapeutic outcomes. The inhibition of Myocardin-Related Transcription Factor/Serum Response Factor (SRF) by the compound plays a role in this application .

Climate Change Adaptation

Interestingly, the compound has been studied for its role in climate change adaptation. Researchers explored science, technology, and innovation solutions to enhance participation in climate change mitigation efforts. While not directly related to the compound’s chemical properties, this highlights its versatility in diverse research contexts .

Drug Resistance Mitigation

Given the global challenge of drug-resistant infections, the compound’s antibacterial properties are particularly relevant. Researchers are investigating its potential to combat drug-resistant bacteria, especially those classified as critical priority by the World Health Organization .

Polymer Applications

In the field of heavy oil recovery, the compound has been investigated for its role in polymer-based solutions. Laboratory tests demonstrated its effectiveness in tertiary recovery for heavy oil. Field cases in various countries, including China and Canada, have also been reviewed .

Transcriptional Regulation

CCG-292768 (also known as CCG-1423) inhibits Rho/SRF-mediated transcriptional regulation. By modulating SRF/p49 and PGC-1α, β, it downregulates mitochondrial genes, impacting oxidative phosphorylation and overall ATP levels .

Future Directions

properties

IUPAC Name |

1-ethyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-7-5-6-8-13(12)19/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDRYBQWDXGVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

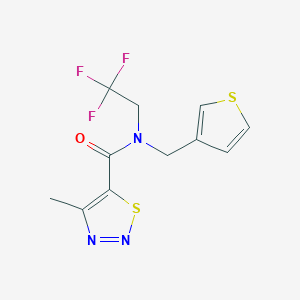

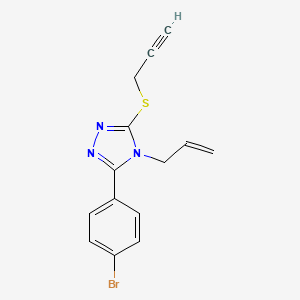

![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)

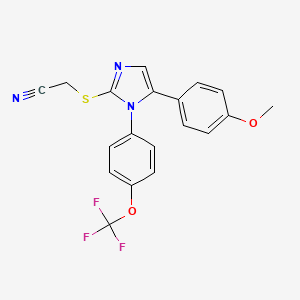

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)

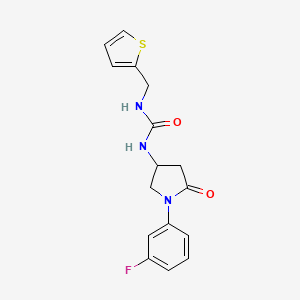

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)